molecular formula C12H21N3 B12109620 N-[(Trimethyl-1H-pyrazol-4-yl)methyl]cyclopentanamine

N-[(Trimethyl-1H-pyrazol-4-yl)methyl]cyclopentanamine

Cat. No.: B12109620
M. Wt: 207.32 g/mol
InChI Key: TZUUJSPBJFCXTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(Trimethyl-1H-pyrazol-4-yl)methyl]cyclopentanamine is a chemical compound with the molecular formula C12H21N3 and a molecular weight of 207.32 g/mol This compound features a pyrazole ring substituted with trimethyl groups and a cyclopentanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Trimethyl-1H-pyrazol-4-yl)methyl]cyclopentanamine typically involves the reaction of 1H-pyrazole-4-methanamine with cyclopentylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .

Industrial Production Methods

The process involves multiple purification steps, including recrystallization and chromatography, to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

N-[(Trimethyl-1H-pyrazol-4-yl)methyl]cyclopentanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

N-[(Trimethyl-1H-pyrazol-4-yl)methyl]cyclopentanamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[(Trimethyl-1H-pyrazol-4-yl)methyl]cyclopentanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, and further research is needed to elucidate the detailed mechanism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(Trimethyl-1H-pyrazol-4-yl)methyl]cyclopentanamine is unique due to its specific combination of a pyrazole ring and a cyclopentanamine moiety.

Properties

Molecular Formula

C12H21N3

Molecular Weight

207.32 g/mol

IUPAC Name

N-[(1,3,5-trimethylpyrazol-4-yl)methyl]cyclopentanamine

InChI

InChI=1S/C12H21N3/c1-9-12(10(2)15(3)14-9)8-13-11-6-4-5-7-11/h11,13H,4-8H2,1-3H3

InChI Key

TZUUJSPBJFCXTH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C)C)CNC2CCCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.